N-(2-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(2-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O2 and its molecular weight is 419.87. The purity is usually 95%.
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Scientific Research Applications
Enaminone-Based Synthetic Pathways
Enaminones serve as versatile building blocks for synthesizing substituted pyrazoles and other heterocyclic compounds with potential antitumor and antimicrobial activities. For instance, the synthesis of N-arylpyrazole-containing enaminones and their reactions with active methylene compounds or aliphatic amines can yield substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles. These compounds have shown cytotoxic effects comparable to standard treatments in certain cancer cell lines and possess antimicrobial properties (S. Riyadh, 2011).
Pyridine Metallations in Antagonist Synthesis
Regioselective pyridine metallation chemistry is instrumental in producing compounds exhibiting NK-1 antagonist activity. This synthesis pathway demonstrates the chemical versatility of pyridine-based structures in developing potential therapeutic agents (L. N. Jungheim et al., 2006).
Molecular, Electronic, and Spectroscopic Analysis
The synthesis and analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones reveal insights into their geometric parameters, electronic properties, and nonlinear optical properties. Such studies contribute to understanding the potential applications of these compounds in various fields, including materials science (M. Beytur, Ihsan Avinca, 2021).
Capillary Electrophoresis in Analytical Chemistry
The use of nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances highlights the importance of analytical methods in quality control and pharmaceutical research. This technique allows for the effective separation of compounds based on their charge and hydrophobicity, facilitating the identification of potential impurities or degradation products in pharmaceutical formulations (Lei Ye et al., 2012).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-30-18-7-4-6-17(13-18)28-21(15-9-11-24-12-10-15)20(26-27-28)22(29)25-14-16-5-2-3-8-19(16)23/h2-13H,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIQIOXVULTMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.